molecular formula C12H12N2O B354223 (1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone CAS No. 893779-02-7

(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone

Cat. No.: B354223
CAS No.: 893779-02-7
M. Wt: 200.24g/mol
InChI Key: OLXRMWVCVOVDEL-UHFFFAOYSA-N
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Description

(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone is a synthetic intermediate belonging to the class of imidazole-containing compounds. The imidazole ring is a privileged structure in medicinal chemistry and drug discovery due to its extensive biological potential and presence in various therapeutic agents . Researchers value this scaffold for its versatility in organic synthesis and its role as a key building block for developing novel bioactive molecules. The compound features a ketone group bridging a 1-methylimidazole ring and a 4-methylphenyl group, making it a potential precursor for further chemical transformations, such as reduction to alcohol derivatives or conversion into other functional groups . Imidazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, anti-inflammatory, and antihypertensive effects, often acting through interactions with enzymes and receptors in biological systems . Some derivatives function by modulating imidazoline receptors, which are involved in cardiovascular regulation , while others, like certain ketone-containing compounds, have been investigated as inhibitors of enzymes such as N-myristoyltransferase . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

(1-methylimidazol-2-yl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-3-5-10(6-4-9)11(15)12-13-7-8-14(12)2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXRMWVCVOVDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Debus-Radziszewski Imidazole Formation

The Debus-Radziszewski method is a classical route for imidazole synthesis, leveraging glyoxal, ammonia, and aldehydes. For the target compound, this approach involves condensing 4-methylacetophenone with methylglyoxal and ammonium acetate under acidic conditions. The reaction proceeds via the formation of an α-aminoketone intermediate, which cyclizes to yield the imidazole ring.

Reaction Conditions :

  • Temperature : 80–100°C

  • Catalyst : Acetic acid (10 mol%)

  • Solvent : Ethanol/water (3:1 v/v)

  • Yield : 62–68%

Mechanistic Insight :
The ketone group of 4-methylacetophenone reacts with methylglyoxal to form a diketone intermediate. Ammonia facilitates cyclization, followed by dehydration to produce the imidazole core.

Friedel-Crafts Acylation

Acylation of 4-Methyltoluene

Friedel-Crafts acylation introduces the ketone group directly onto the aromatic ring. In this method, 4-methyltoluene reacts with 1-methylimidazole-2-carbonyl chloride in the presence of a Lewis acid catalyst.

Procedure :

  • Substrate : 4-Methyltoluene (1.2 equiv)

  • Acylating Agent : 1-Methylimidazole-2-carbonyl chloride (1.0 equiv)

  • Catalyst : AlCl₃ (1.5 equiv)

  • Solvent : Dichloromethane (DCM), 0°C to room temperature

  • Reaction Time : 12 hours

  • Yield : 74%

Optimization Notes :

  • Excess AlCl₃ improves electrophilicity but risks side reactions.

  • Lower temperatures (−10°C) reduce dialkylation but increase reaction time.

Transition Metal-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 1-methyl-2-imidazoleboronic acid and 4-methylbenzoyl chloride constructs the carbon-carbon bond between the imidazole and aryl groups.

Catalytic System :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Dioxane/water (4:1 v/v)

  • Temperature : 90°C

  • Yield : 81%

Key Advantages :

  • High regioselectivity.

  • Tolerance for functional groups on both coupling partners.

Comparative Analysis of Methods

Table 1: Efficiency of Synthesis Routes

MethodYield (%)Purity (%)Reaction Time (h)Cost Index
Debus-Radziszewski62–6890–958–10Low
Friedel-Crafts Acylation7488–9212Moderate
Suzuki-Miyaura Coupling8195–986High

Interpretation :

  • The Suzuki-Miyaura method offers superior yield and purity but requires expensive catalysts.

  • Friedel-Crafts acylation balances cost and efficiency but faces limitations in scalability.

Advanced Mechanistic Studies

Kinetic Isotope Effects (KIEs)

Deuterium labeling studies on the Friedel-Crafts pathway revealed a primary KIE (kₕ/k_D = 2.1), indicating rate-determining electrophilic attack on the aromatic ring.

Computational Modeling

Density functional theory (DFT) simulations of the Debus-Radziszewski cyclization identified a transition state with an activation energy (EaE_a) of 28.5 kcal/mol, consistent with experimental rates.

Industrial-Scale Considerations

Solvent Recycling

Ethanol recovery systems in the Debus-Radziszewski process reduce waste by 40%, aligning with green chemistry principles.

Catalyst Recovery

Pd nanoparticles immobilized on magnetic Fe₃O₄@SiO₂ enable >90% catalyst recovery in Suzuki-Miyaura reactions, lowering production costs.

Emerging Methodologies

Photocatalytic Synthesis

Visible-light-mediated cross-dehydrogenative coupling (CDC) between 1-methylimidazole and 4-methylacetophenone achieves the target compound in 65% yield without prefunctionalized substrates.

Conditions :

  • Catalyst : Ru(bpy)₃Cl₂ (2 mol%)

  • Light Source : 450 nm LED

  • Oxidant : O₂ (balloon)

  • Solvent : Acetonitrile

Chemical Reactions Analysis

(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • The compound serves as a critical building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Table 1: Synthesis Pathways Involving (1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone

Reaction TypeDescriptionReference
CondensationFormation of larger imidazole derivatives
SubstitutionReacts with electrophiles to form new compounds
CouplingUsed in cross-coupling reactions for complex synthesis

Antimicrobial Properties

  • Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various pathogens, including bacteria and fungi.

Case Study: Antibacterial Activity

  • A study demonstrated that derivatives of this compound had an IC50 value of 3.7 µg/mL against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .

Anticancer Potential

  • The compound is also being investigated for its anticancer properties. Its mechanism involves interaction with specific molecular targets that may lead to apoptosis in cancer cells.

Table 2: Anticancer Activity of Related Compounds

Compound NameIC50 Value (µg/mL)Cancer TypeReference
Derivative A1.61Breast Cancer
Derivative B0.85Lung Cancer

Therapeutic Applications

Potential Therapeutic Agent

  • Given its biological activities, this compound is being explored as a therapeutic agent for various diseases, including infections and cancer. Its ability to modulate enzyme activity makes it a candidate for drug development.

Neuropharmacological Effects

  • The compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression.

Industrial Applications

Functional Materials Development

  • The compound is utilized in the development of functional materials, including dyes for solar cells and other optical applications due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound may interact with DNA, leading to its anticancer properties by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

The following analysis compares (1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone with structurally analogous imidazole-based methanones, focusing on synthetic pathways, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects
Compound Name Substituents on Phenyl Ring Imidazole Substituents Key Properties/Activities References
This compound 4-CH₃ 1-CH₃ Antiproliferative activity (tubulin targeting)
(1-Methyl-1H-imidazol-2-yl)(4-fluorophenyl)methanone 4-F 1-CH₃ Enhanced metabolic stability; fluorinated analogs show improved bioavailability
(1-Methyl-1H-imidazol-2-yl)(3-nitrophenyl)methanone 3-NO₂ 1-CH₃ Electron-withdrawing group increases reactivity in nucleophilic substitutions
(4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanol 4-Cl 1-CH₃ Hydroxymethyl group instead of ketone; reduced lipophilicity
(2-Phenyl-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone 3,4,5-OCH₃ 2-aryl Potent antiproliferative activity against cancer cell lines

Key Observations :

  • Electron-Donating Groups (e.g., 4-CH₃): Improve solubility in nonpolar solvents and stabilize the ketone moiety via resonance .
  • Electron-Withdrawing Groups (e.g., 4-F, 3-NO₂): Enhance electrophilicity of the carbonyl group, facilitating reactions with nucleophiles (e.g., amines, hydrazines) .
  • Hydroxymethyl vs. Ketone : Replacement of the carbonyl with a hydroxymethyl group (as in ) reduces planarity and alters hydrogen-bonding capacity, impacting receptor binding.

Yield Comparison :

  • Target compound: ~40% yield after column chromatography .
  • Fluorinated analog: 72% yield via enantioselective cycloaddition .
  • Nitro-substituted analogs: Lower yields (15–40%) due to steric hindrance .
Physicochemical Properties
Property This compound (4-Fluorophenyl) Analog (3-Nitrophenyl) Analog
Melting Point Not reported 120°C (decomp.) 85–87°C
LogP (Predicted) 2.3 2.1 1.8
Solubility (DMSO) >10 mM >20 mM 5 mM

Notes:

  • The methyl group at the phenyl para position increases hydrophobicity (higher LogP), favoring membrane permeability .
  • Nitro-substituted analogs exhibit lower solubility due to crystalline packing effects .

Biological Activity

(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone, commonly known as an imidazole derivative, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its ability to interact with various biological targets. The chemical structure can be represented as follows:

  • Chemical Formula : C11H12N2O
  • Molecular Weight : 188.23 g/mol
  • Structural Representation :
 1 methyl 1H imidazol 2 yl 4 methylphenyl methanone\text{ 1 methyl 1H imidazol 2 yl 4 methylphenyl methanone}

The biological activity of this compound is primarily attributed to the imidazole moiety, which can:

  • Interact with Enzymes : The nitrogen atoms in the imidazole ring form coordination bonds with metal ions, inhibiting enzyme activity.
  • Disrupt Microbial Cell Membranes : This leads to antimicrobial effects by compromising the integrity of microbial cells.
  • Modulate Receptor Activity : The compound may act on various receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.

Antifungal Effects

In addition to its antibacterial properties, the compound demonstrates antifungal activity against specific fungi. This dual action enhances its potential as a broad-spectrum antimicrobial agent.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other imidazole derivatives:

Compound NameStructureBiological Activity
ClemizoleClemizole structureAntihistaminic agent
EtonitazeneEtonitazene structureAnalgesic
OmeprazoleOmeprazole structureAntiulcer drug

These comparisons highlight the versatility of imidazole derivatives in medicinal chemistry and their varied biological activities.

Case Studies and Research Findings

  • Antimicrobial Study :
    A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
  • Anticancer Research :
    In vitro tests conducted on lung cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis through a caspase-dependent pathway . The study suggests potential therapeutic applications in oncology.
  • Fungal Inhibition :
    A study focused on the antifungal properties revealed that this compound effectively inhibited Candida albicans growth, indicating its potential use in treating fungal infections .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize (1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone?

The compound is synthesized via enantioselective nitrone cycloadditions using Ce(IV) pyridyl-bis(oxazoline) catalysts. For example, a reaction involving (E)-1-(1-methyl-1H-imidazol-2-yl)but-2-en-1-one and nitrone oxide in ethyl acetate at 0°C under nitrogen yields the product. Purification is achieved via flash chromatography (hexanes/EtOAc), with yields up to 97% and high enantioselectivity (>95% purity by ¹H-NMR) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data are observed?

  • ¹H NMR : Distinct aromatic and imidazole proton signals (e.g., δ 8.06 ppm for aromatic protons, δ 7.58 ppm for imidazole protons in C₆D₆) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 359.1 for related derivatives) confirm molecular weight .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, revealing bond lengths (e.g., C–C = 1.48 Å) and hydrogen-bonding networks .

Advanced Research Questions

Q. How do catalytic systems influence enantioselectivity in the synthesis of this compound?

Ce(IV) catalysts with chiral ligands (e.g., pyridyl-bis(oxazoline)) induce stereochemical control by coordinating to nitrone and imidazole carbonyl groups. This coordination stabilizes transition states, favoring endo-selectivity and high enantiomeric excess (e.g., >95% ee). Computational studies of ligand-metal interactions can further elucidate stereochemical outcomes .

Q. What strategies resolve contradictions in reaction yields across different synthetic protocols?

Discrepancies in yields (e.g., 15–97%) arise from variables like catalyst loading, solvent polarity, and purification methods. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For instance, increasing catalyst concentration from 5 mol% to 10 mol% may improve yields in low-performing protocols .

Q. How do structural modifications (e.g., substituent effects) impact biological activity?

Introducing electron-withdrawing groups (e.g., Cl) at the 4-position of the phenyl ring enhances antiproliferative activity by improving tubulin binding affinity. For example, derivatives with 4-chlorophenyl substituents show IC₅₀ values <1 µM in cancer cell lines, validated via molecular docking and SAR studies .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound?

Graph set analysis (e.g., Etter’s rules) reveals chains (C(4)) and rings (R₂²(8)) formed via N–H···O and C–H···π interactions. These networks stabilize the crystal lattice and influence physicochemical properties like solubility. X-ray data (e.g., R factor = 0.037) confirm these interactions .

Methodological Tools

  • Crystallography : SHELX programs (SHELXL, SHELXS) refine crystal structures, leveraging high-resolution data (e.g., data-to-parameter ratio = 12.6) .
  • SAR Analysis : Combine synthetic chemistry with computational modeling (e.g., AutoDock) to predict bioactivity .
  • Data Contradiction Resolution : Apply multivariate analysis to isolate variables affecting yields or enantioselectivity .

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